molecular formula C16H14N2O5 B11557106 2-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4,5-dimethylphenol

2-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4,5-dimethylphenol

Cat. No.: B11557106
M. Wt: 314.29 g/mol
InChI Key: MFBMCBSRUOIKGC-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that features a benzodioxole ring system, a nitro group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of a benzodioxole derivative, followed by a condensation reaction with an appropriate phenol derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a phenol.

    4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ANILINE: Similar structure but with an aniline group instead of a phenol.

Uniqueness

4,5-DIMETHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

4,5-dimethyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenol

InChI

InChI=1S/C16H14N2O5/c1-9-3-12(14(19)4-10(9)2)17-7-11-5-15-16(23-8-22-15)6-13(11)18(20)21/h3-7,19H,8H2,1-2H3

InChI Key

MFBMCBSRUOIKGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

solubility

7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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